molecular formula C21H15Cl5N2O4S B2811858 2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-methoxyphenylamino)-N-(3,5-dichlorophenyl)acetamide CAS No. 338961-41-4

2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-methoxyphenylamino)-N-(3,5-dichlorophenyl)acetamide

Cat. No.: B2811858
CAS No.: 338961-41-4
M. Wt: 568.67
InChI Key: ZLSPFDNATQPAQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-methoxyphenylamino)-N-(3,5-dichlorophenyl)acetamide is a useful research compound. Its molecular formula is C21H15Cl5N2O4S and its molecular weight is 568.67. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Thiophene Analogues and Carcinogenicity

The study of thiophene analogues, specifically targeting the carcinogenic potential, noted the creation and evaluation of thiophene analogues of benzidine and 4-aminobiphenyl. The compounds synthesized, including N-(5-phenylthiophen-2-yl)acetamide, were assessed for potential carcinogenicity using in vitro tests like the Ames test and the cell-transformation assay of Styles. The findings indicated potential carcinogenicity, aligning with the known chemistry of the compounds. However, the study cast doubt on their ability to induce tumors in vivo, underlining the need for further evaluation of these compounds' in vitro predictions of carcinogenicity (Ashby et al., 1978).

Acetamide and Formamide Derivatives: Toxicology Update

A review updated the toxicological data on acetamide and its derivatives, including N,N-dimethylacetamide and N-methylacetamide. The review emphasized the variability in biological responses to these chemicals, reflecting their distinct chemistry and usage. It highlighted that the biological effects vary both qualitatively and quantitatively among these compounds, with the type and volume of data mirroring the material's biology and application or proposed application. The expanded information on environmental toxicology was noted, marking a considerable addition to the knowledge base since the previous review over a decade ago (Kennedy, 2001).

N-Ar Axis in Synthetic Organic Chemistry

A comprehensive review addressed synthetic organic chemistry based on the N-Ar axis. It encompassed the development of N-acylation reagents, including a variety of N-acetyl-N-(2-trifluoromethylphenyl)acetamide and N-benzoyl-(2-chlorophenyl)benzamide. The review also covered the first example of optically active N-acyl-N-(2-t-butylphenyl)acetamide, which exhibits axial chirality based on an acyclic imide N-Ar bond rotation. Furthermore, it discussed the development of a chiral ligand possessing a N-Ar prochiral axis and how these synthesized ligands were evaluated, demonstrating high selectivity in standard palladium-catalyzed asymmetric allylic substitution (Kondo & Murakami, 2001).

Properties

IUPAC Name

2-(2,4-dichloro-N-(4-chlorophenyl)sulfonyl-5-methoxyanilino)-N-(3,5-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl5N2O4S/c1-32-20-10-19(17(25)9-18(20)26)28(33(30,31)16-4-2-12(22)3-5-16)11-21(29)27-15-7-13(23)6-14(24)8-15/h2-10H,11H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLSPFDNATQPAQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)N(CC(=O)NC2=CC(=CC(=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl5N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.